3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a sulfamoyl group substituted with a 4-ethylphenyl and methyl moiety, coupled with an N-aryl group bearing an isopropyl substituent. Its molecular formula is C22H24N2O3S2, with a molecular weight of 428.57 g/mol .
Properties
IUPAC Name |
3-[(4-ethylphenyl)-methylsulfamoyl]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-5-17-6-12-20(13-7-17)25(4)30(27,28)21-14-15-29-22(21)23(26)24-19-10-8-18(9-11-19)16(2)3/h6-16H,5H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCMWKJYIOKNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group and the aromatic substituents. Common synthetic routes include:
Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Sulfonamide Introduction: The sulfonamide group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Aromatic Substitution: The aromatic rings are introduced through Friedel-Crafts alkylation or acylation reactions, where an aromatic compound reacts with an alkyl or acyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity, particularly in the realm of drug development. Compounds with sulfamoyl and thiophene moieties are often investigated for their pharmacological properties.
Anticancer Activity
Research indicates that thiophene derivatives can exhibit anticancer properties. The incorporation of a sulfamoyl group may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Antimicrobial Properties
Thiophene-based compounds have demonstrated antimicrobial activity against various pathogens. The structural features of 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide may contribute to its efficacy against bacterial and fungal strains .
Electrochemical Sensors
The compound's unique electronic properties make it suitable for use in electrochemical sensors, particularly for detecting synthetic stimulants.
Sensor Development
Electrodes modified with thiophene derivatives have shown high sensitivity and selectivity in detecting substances like buphedrone and naphyrone. The adsorption constants for these interactions indicate strong binding affinities, suggesting that the compound can be effectively utilized in sensor technology .
Analytical Applications
The ability to detect low concentrations of target analytes (as low as 0.43–0.56 µg/mL) demonstrates the compound's potential for application in forensic analysis and environmental monitoring .
Material Science
In material science, thiophene derivatives are explored for their electronic and optical properties.
Conductive Polymers
This compound can be integrated into polymeric materials to enhance conductivity and stability. Such materials are valuable in developing organic electronic devices, including transistors and photovoltaic cells .
Non-linear Optical Properties
Research into the non-linear optical properties of thiophene derivatives suggests that they may be useful in applications such as optical switching and frequency conversion . The incorporation of this compound into polymer matrices could lead to advancements in photonic devices.
Mechanism of Action
The mechanism of action of 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural variations among analogs lie in the sulfamoyl and N-aryl substituents, influencing solubility, molecular weight, and electronic properties:
Key Observations:
- Alkyl vs.
- Electron-Donating Groups: Methoxy-substituted analogs (e.g., ) exhibit better solubility due to polar interactions, whereas trifluoromethoxy groups () enhance metabolic resistance.
- Steric Effects: The isopropyl group in the target compound introduces greater steric hindrance than methyl or halogen substituents, which may influence binding to sterically sensitive targets.
Biological Activity
The compound 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a thiophene-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H24N2O2S
- Molecular Weight : 348.47 g/mol
This compound features a thiophene ring, a sulfamoyl group, and various aromatic substituents, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, similar compounds have been shown to inhibit cancer cell proliferation effectively. In a study assessing various thiophene derivatives, compounds with structural similarities to our target compound demonstrated significant activity against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM .
Table 1: Anticancer Activity of Related Thiophene Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 2b | 5.46 | Hep3B |
| Compound 2e | 12.58 | Hep3B |
| Compound 8 | 2.5 | K562 (CML) |
The proposed mechanism of action for these compounds involves interaction with the tubulin-colchicine-binding pocket, leading to disruption in microtubule dynamics and subsequent cell cycle arrest . The presence of the thiophene moiety is crucial as it enhances binding affinity and stability within the active sites of target proteins.
Antimicrobial Activity
In addition to anticancer properties, thiophene derivatives have also been investigated for their antimicrobial effects. A related study indicated that certain thiophene derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus cereus , suggesting a broad spectrum of biological activity .
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory |
| Compound B | Bacillus cereus | Moderate |
Case Studies
- Case Study on Hep3B Cells :
- Antimicrobial Testing :
Research Findings
Recent research has underscored the importance of structural modifications in enhancing the biological activity of thiophene derivatives. For instance, the introduction of different substituents on the aromatic rings has been shown to significantly impact both anticancer and antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling thiophene-2-carboxamide derivatives with sulfamoyl and aryl substituents. A reflux reaction in polar aprotic solvents like DMF or butanol (5–6 hours, 80–100°C) is commonly used for sulfonamide bond formation . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiophene core to sulfamoylating agent), monitoring reaction progress via TLC, and recrystallizing products from dioxane or ethanol to improve purity (yields: 65–85%) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.2 ppm), sulfamoyl groups (δ 3.1–3.5 ppm for methyl/ethyl substituents), and aromatic protons .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic system with space group P2₁/c observed in related thiophene carboxamides) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z ~457.1) .
Q. How can researchers verify the compound’s purity and stability under experimental conditions?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥95% is acceptable for biological assays .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperatures >200°C indicate suitability for high-temperature reactions) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor via FT-IR for sulfamoyl group degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the aryl or sulfamoyl groups) influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogenated (e.g., 4-chlorophenyl) or electron-donating (e.g., methoxy) aryl groups. Test in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with activity trends .
- Example : Replacing the 4-ethylphenyl group with a 3,4-dimethylphenyl moiety increased binding affinity by 30% in a kinase inhibition assay .
Q. What experimental designs are recommended for resolving contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized protocols : Use the same cell line (e.g., HEK293) and assay conditions (e.g., 24-hour incubation, 10% FBS) across studies .
- Dose-response validation : Perform triplicate experiments with internal controls (e.g., cisplatin for cytotoxicity assays) .
- Meta-analysis : Compare data from structurally similar thiophene derivatives (e.g., ethyl 5-acetyl-4-methylthiophene-3-carboxylate) to identify outliers .
Q. How can environmental impact assessments be integrated into the compound’s lifecycle analysis?
- Methodological Answer :
- Fate studies : Use OECD 308 guidelines to assess biodegradation in water/sediment systems; monitor via LC-MS/MS for sulfamoyl group persistence .
- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201) .
- Green chemistry metrics : Calculate E-factor (waste/product ratio) for synthesis routes; solvent recovery (e.g., DMF distillation) reduces E-factor by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
